molecular formula C12H23NO B13650661 3-Methyl-9-(propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-ol

3-Methyl-9-(propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-ol

Cat. No.: B13650661
M. Wt: 197.32 g/mol
InChI Key: UQSIPZZJOCAWPK-UHFFFAOYSA-N
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Description

3-Methyl-9-(propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-ol (CAS 1211710-57-4) is a synthetically produced organic compound belonging to the 9-azabicyclo[3.3.1]nonane chemical family. This scaffold is recognized as a privileged structure in medicinal chemistry due to its presence in numerous biologically active natural products and its versatile applications in drug discovery . The core azabicyclo[3.3.1]nonane framework is a predominant moiety in many natural alkaloids and is extensively investigated for its utility in asymmetric catalysis and as a building block for potential therapeutic agents . Researchers value this specific derivative for its structural complexity, which includes a bridged bicyclic ring system with a nitrogen heteroatom and a tertiary alcohol functional group. These features make it a valuable intermediate for the synthesis of more complex molecules and for exploring molecular recognition and receptor interactions . The compound is provided with high purity for research applications. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C12H23NO

Molecular Weight

197.32 g/mol

IUPAC Name

3-methyl-9-propan-2-yl-9-azabicyclo[3.3.1]nonan-3-ol

InChI

InChI=1S/C12H23NO/c1-9(2)13-10-5-4-6-11(13)8-12(3,14)7-10/h9-11,14H,4-8H2,1-3H3

InChI Key

UQSIPZZJOCAWPK-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2CCCC1CC(C2)(C)O

Origin of Product

United States

Preparation Methods

Method Based on Benzylated Intermediates and Reductive Steps

This method, adapted from a detailed synthesis of 9-azabicyclo[3.3.1]nonane derivatives, involves the following key steps:

Step Reaction Conditions Yield / Notes
A Formation of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one Reaction of acetone dicarboxylic acid with glutaraldehyde and benzylamine in acidic aqueous medium at 0–10 °C, followed by aging 57% isolated in crude form
B Reduction to 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol Sodium borohydride in methanol at 0–5 °C 89% yield, crude product used directly
C Acid-catalyzed dehydration to 9-Benzyl-9-azabicyclo[3.3.1]non-3-ene Heating in 70% aqueous sulfuric acid at 100 °C for 20 h 93% yield, high purity
D Hydrogenation to 9-Azabicyclo[3.3.1]nonane Pd(OH)2/C catalyst, hydrogen gas at 50 psi, 50 °C, 48 h 89.6% yield
E Oxidation to 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO) Oxidation with sodium tungstate and hydrogen peroxide Used as catalyst in oxidation reactions

Notes:

  • The benzyl group serves as a protecting and directing group, facilitating purification and reaction control.
  • The key intermediate 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol corresponds closely to the target compound but requires further substitution at the 9-position to introduce the isopropyl group.

Method Involving Osmium Tetroxide Mediated Oxidation and Substitution

This alternative route focuses on introducing the hydroxyl group stereoselectively:

Step Reaction Conditions Yield / Notes
1 Starting from 5-(3-methoxyphenyl)-2-methyl-2-azabicyclo[3.3.1]non-3-ene Known intermediate -
2 Bromination at C-4 followed by substitution with potassium benzoate To introduce hydroxyl precursor -
3 Osmium tetroxide mediated dihydroxylation 4% wt OsO4 in water with N-methylmorpholine N-oxide (NMO) Mixture of hydroxy and keto amides
4 Reduction with lithium aluminum hydride (LAH) Refluxing conditions Single product with defined stereochemistry
5 O-Demethylation Using boron tribromide (BBr3) Yields target hydroxy compound with C4α-OH stereochemistry

Notes:

  • This method allows stereochemical control of the hydroxyl group, critical for biological activity.
  • The N-substituent can be modified post-synthesis by alkylation to introduce groups such as phenethyl.

Introduction of the 9-(propan-2-yl) Group

While the above methods focus on the bicyclic core and the 3-hydroxyl group, the 9-(propan-2-yl) substituent (isopropyl group) is typically introduced by alkylation of the nitrogen atom or via substitution on the bicyclic framework.

  • Direct alkylation of the nitrogen with isopropyl halides under basic conditions is a common strategy.
  • Alternatively, starting materials bearing the isopropyl group can be used to build the bicyclic system, although such routes are less documented.

Comparative Summary Table of Preparation Methods

Feature Benzylated Intermediate Route Osmium Tetroxide Route Comments
Starting materials Acetone dicarboxylic acid, glutaraldehyde, benzylamine 5-(3-methoxyphenyl)-2-methyl-2-azabicyclo[3.3.1]non-3-ene Different starting points
Key transformations Condensation, reduction, acid-catalyzed dehydration, hydrogenation Bromination, dihydroxylation, reduction, demethylation Different reaction types
Hydroxyl group stereochemistry Controlled by reduction step Controlled by osmium tetroxide dihydroxylation and LAH reduction Osmium route offers stereochemical precision
Introduction of 9-substituent Benzyl group initially, then modified N-substitution post synthesis Requires additional alkylation steps
Yield Moderate to high (57-90%) Moderate, dependent on step Benzyl route suited for scale-up
Complexity Multi-step, requires careful control Multi-step, involves toxic reagents (OsO4) Trade-off between stereocontrol and operational complexity

Chemical Reactions Analysis

Types of Reactions

3-Methyl-9-(propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oximes, amines, and brominated derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Methyl-9-(propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-ol has several scientific research applications:

Mechanism of Action

The mechanism by which 3-Methyl-9-(propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-ol exerts its effects involves its interaction with various molecular targets. The nitrogen atom in the bicyclic structure allows it to act as a nucleophile, participating in various chemical reactions. The compound can form stable intermediates that facilitate the formation of desired products in organic synthesis .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents (Position) Key Features Biological Relevance
3-Phenyl-9-(propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-ol Phenyl (C3), isopropyl (N9) Enhanced lipophilicity due to phenyl group; potential σ receptor modulation Research tool for receptor studies
9-(Cyclopropylmethyl)-3-methyl-9-azabicyclo[3.3.1]nonan-3-ol Cyclopropylmethyl (N9), methyl (C3) Increased steric bulk at N9; possible conformational rigidity Investigated for σ2 receptor selectivity
3,7-Diazabicyclo[3.3.1]nonan-9-one derivatives Dual nitrogen atoms (N3, N7) Improved hydrogen-bonding capacity; broader pharmacological applications Anticancer and enzyme inhibition studies
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol Benzyl (N9) Aromatic substitution enhances π-π interactions; used in carbamate synthesis Precursor for σ2 receptor ligands

Sigma Receptor Ligands

  • σ2 Selectivity : N-Substituted carbamates (e.g., cyclopropylmethyl derivatives) show >1,000-fold selectivity for σ2 over σ1 receptors, critical for cancer imaging .
  • Anticancer Potential: 3,7-Diazabicyclo derivatives induce apoptosis in tumor cells via mitochondrial pathways, with IC50 values <10 µM .

Biological Activity

3-Methyl-9-(propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-ol is a bicyclic compound notable for its unique structural features, including a nitrogen atom within its bicyclic framework. This compound has garnered attention in various fields, particularly due to its potential biological activities and applications in medicinal chemistry.

The molecular formula of this compound is C12_{12}H23_{23}NO, with a molecular weight of 197.32 g/mol. The compound's structure allows for diverse chemical reactions, including oxidation, reduction, and substitution, making it a versatile building block in organic synthesis .

Property Value
Molecular FormulaC12_{12}H23_{23}NO
Molecular Weight197.32 g/mol
IUPAC Name3-methyl-9-propan-2-yl-9-azabicyclo[3.3.1]nonan-3-ol
InChIInChI=1S/C12H23NO/c1-9(2)13...

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antifungal and antibacterial activities. These properties are attributed to the compound's ability to interact with microbial cell membranes and inhibit essential metabolic pathways .

The biological activity is primarily mediated through the compound's interaction with various molecular targets, including enzymes involved in microbial metabolism. The nitrogen atom in the bicyclic structure enhances its nucleophilic character, allowing it to form stable intermediates that disrupt microbial function .

Case Studies

  • Antibacterial Activity : A study evaluated the antibacterial efficacy of several derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated that certain derivatives exhibited Minimum Inhibitory Concentrations (MICs) as low as 31.25 μg/mL, indicating potent antibacterial activity .
  • Antifungal Activity : Another research focused on the antifungal potential of this compound against Candida albicans. The study found that specific modifications to the bicyclic structure enhanced antifungal potency, suggesting a pathway for developing new antifungal agents .

Research Findings

Recent studies have explored various synthetic routes for creating analogs of this compound, emphasizing its potential in drug development:

Synthetic Routes

Several methods have been documented for synthesizing this compound, including:

  • Radical C-carbonylation : This method involves the reaction of methylcyclohexylamines under controlled conditions to yield high-purity products .

Pharmacological Potential

The pharmacological profile of this compound indicates potential applications in treating diseases such as:

  • Neurological Disorders : Its ability to inhibit acetylcholinesterase (AChE) suggests possible use in managing conditions like Alzheimer's disease .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Methyl-9-(propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-ol, and how are stereochemical outcomes controlled?

  • Methodology :

  • Step 1 : Cyclization of precursors (e.g., cyclopropylmethylamine derivatives) under basic conditions, followed by reduction of ketones to alcohols using agents like NaBH₄ or LiAlH₄ .
  • Step 2 : Stereocontrol is achieved via catalytic hydrogenation with Ru complexes (e.g., cis-RuCl₂(dppb)) under H₂ pressure (10 atm), favoring endo-alcohol formation due to steric and electronic factors .
  • Key Data :
CatalystYield (%)endo:exo Ratio
RuCl₂(dppb)85–9295:5
Pd(OH)₂/C70–7870:30

Q. How is the molecular conformation of this compound determined experimentally?

  • Methodology :

  • C-13 NMR : Assigns chair-boat vs. double-chair conformations based on chemical shifts and coupling constants. For example, endo-alcohols adopt chair-boat conformations, while exo-isomers prefer double-chair .
  • X-ray crystallography : Resolves bond angles and torsion angles (e.g., O–C–C–N dihedral angles) to validate computational models .
    • Key Insight : Steric hindrance from the 3-methyl group stabilizes the chair-boat conformation, impacting receptor binding .

Q. What preliminary biological activities have been reported for this compound?

  • Findings :

  • Neuropharmacology : Modulates serotonin transporters (SERT) and sigma receptors (Ki = 120 nM), suggesting potential antidepressant or analgesic effects .
  • Comparative Activity :
CompoundSERT Inhibition (IC₅₀)Sigma Receptor Affinity (Ki)
3-Methyl-9-(propan-2-yl)1.2 µM120 nM
9-Benzyl analog2.5 µM450 nM

Advanced Research Questions

Q. How do solvent and catalyst selection influence stereoselectivity during hydrogenation of the ketone precursor?

  • Experimental Design :

  • Catalyst Screening : Ru-based catalysts (e.g., cis-RuCl₂(Me-bima)) in polar aprotic solvents (e.g., butan-1-ol) enhance endo-selectivity via substrate-catalyst π-interactions .
  • Contradictions : Pd/C in EtOAc/MeOH yields lower stereoselectivity (70:30), attributed to competing adsorption pathways .
    • Optimization Strategy :
  • Use chiral ligands (e.g., BINAP) with Ru to improve enantiomeric excess (ee > 90%) .

Q. What computational methods are effective for predicting conformational stability and receptor binding?

  • Methodology :

  • DFT Calculations : B3LYP/6-31G* models predict chair-boat as the lowest-energy conformation (ΔG = −2.3 kcal/mol vs. double-chair) .
  • Molecular Docking : AutoDock Vina simulations show the 3-methyl group occupies a hydrophobic pocket in SERT (binding energy = −9.2 kcal/mol) .
    • Validation : MD simulations (100 ns) confirm stable binding poses in lipid bilayers .

Q. How can conflicting data on biological activity (e.g., receptor affinity vs. in vivo efficacy) be resolved?

  • Case Study :

  • In vitro : High sigma-1 receptor affinity (Ki = 120 nM) .
  • In vivo : Weak analgesic effect in rodent models (ED₅₀ = 15 mg/kg vs. 5 mg/kg for morphine).
    • Hypothesis : Poor BBB penetration due to high logP (3.8) and polar surface area (PSA = 65 Ų) .
    • Mitigation : Derivatize the hydroxyl group to prodrugs (e.g., acetate esters) to enhance bioavailability .

Q. What strategies address low yields in large-scale synthesis of the endo-isomer?

  • Process Chemistry :

  • Continuous Flow Reactors : Reduce reaction time (2 h vs. 6 h batch) and improve purity (>99%) via real-time monitoring .
  • Crystallization Optimization : Use anti-solvent (hexane) to selectively precipitate the endo-isomer (purity = 98.5%) .
    • Data :
ParameterBatch ProcessFlow Process
Yield70%88%
Purity95%99%

Methodological Notes

  • Contradictions Highlighted : Catalyst-dependent stereoselectivity and discrepancies in biological activity .
  • Advanced Tools : SHELX for crystallography , ORTEP-3 for molecular visualization , and Gaussian for DFT .

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